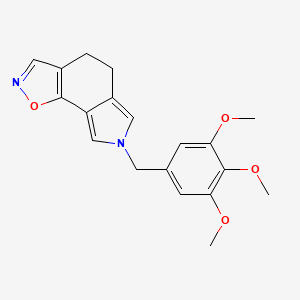
Tubulin polymerization-IN-37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-37 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound can disrupt cell division, making it a valuable compound in cancer research and treatment .
準備方法
The synthesis of Tubulin polymerization-IN-37 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of key intermediates that are then converted into the final product through specific chemical transformations .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Tubulin polymerization-IN-37 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Tubulin polymerization-IN-37 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors of this process. In biology, it is used to investigate the role of tubulin in cellular processes and to study the effects of tubulin inhibition on cell division and growth. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as it can inhibit the proliferation of cancer cells by disrupting their ability to divide .
作用機序
The mechanism of action of Tubulin polymerization-IN-37 involves its binding to the colchicine site of tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By preventing the formation of microtubules, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Tubulin polymerization-IN-37 is similar to other tubulin polymerization inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4. it has unique properties that make it distinct from these compounds. For example, this compound has a different binding affinity and specificity for the colchicine site on tubulin, which can result in different biological effects and therapeutic potential .
Similar compounds include:
- Colchicine
- Vinca alkaloids
- Combretastatin A-4
- Maytansine
- Pironetin
These compounds also inhibit tubulin polymerization but may have different mechanisms of action, binding sites, and therapeutic applications .
生物活性
Tubulin polymerization-IN-37 is a synthetic compound designed to inhibit tubulin polymerization, a critical process in cell division and cytoskeletal dynamics. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.
- Molecular Formula : C₁₉H₂₀N₂O₄
- Molecular Weight : 340.37 g/mol
- CAS Number : 2011784-92-0
This compound functions primarily as a tubulin polymerization inhibitor . It binds to the colchicine site of tubulin, thereby preventing the assembly of microtubules. This inhibition leads to significant alterations in cellular processes, particularly affecting the mitotic spindle formation during cell division.
In vitro Studies
-
Cell Proliferation Inhibition :
- This compound has shown potent inhibitory effects on various lymphoma cell lines, demonstrating IC50 values ranging from 0.07 μM to 0.12 μM for VL51, MINO, HBL1, and SU-DHL-10 cells when treated for 72 hours .
- At a concentration of 1 μM, it inhibited cell proliferation to varying extents across different cell lines: VL51 (28.1%), MINO (8.6%), HBL1 (7.3%), and SU-DHL-10 (13.8%) .
- Induction of Apoptosis :
- Colchicine Binding Inhibition :
Case Studies
A study evaluated the effects of this compound on the human lymphoma cell line VL51 and observed significant G2/M phase arrest and increased apoptosis markers such as caspase activation .
Data Table
| Cell Line | IC50 (μM) | Proliferation Inhibition (%) at 1 μM | Apoptosis Induction |
|---|---|---|---|
| VL51 | 0.12 | 28.1 | Yes |
| MINO | 0.07 | 8.6 | Yes |
| HBL1 | 0.08 | 7.3 | Yes |
| SU-DHL-10 | 0.07 | 13.8 | Yes |
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
7-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C19H20N2O4/c1-22-16-6-12(7-17(23-2)19(16)24-3)9-21-10-14-5-4-13-8-20-25-18(13)15(14)11-21/h6-8,10-11H,4-5,9H2,1-3H3 |
InChIキー |
YDAVKJAPXRUIHD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C=C3CCC4=C(C3=C2)ON=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















